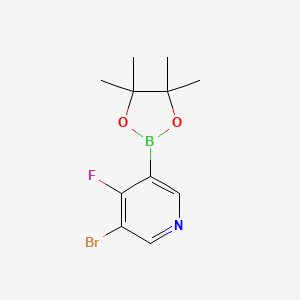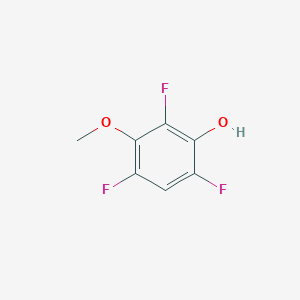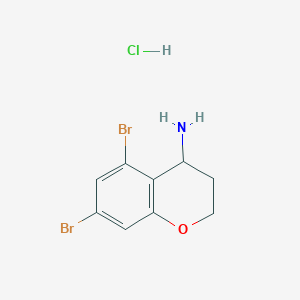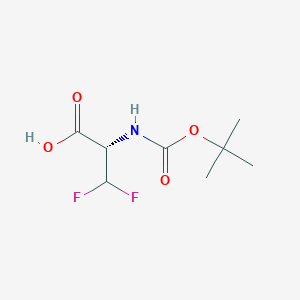![molecular formula C20H8O4S2 B14031491 Dibenzo[b,i]thianthrene-5,7,12,14-tetrone](/img/structure/B14031491.png)
Dibenzo[b,i]thianthrene-5,7,12,14-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibenzo[b,i]thianthrene-5,7,12,14-tetrone is an organic compound with the molecular formula C20H8O4S2. It is known for its unique structure, which includes two benzene rings fused to a thianthrene core.
準備方法
Synthetic Routes and Reaction Conditions
Dibenzo[b,i]thianthrene-5,7,12,14-tetrone can be synthesized through the reaction of 2,3-dihalogeno-1,4-naphthoquinone with dithiooxamide. This reaction typically yields a high amount of the desired product . The reaction conditions often involve the use of organic solvents and controlled temperatures to ensure the proper formation of the compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with scaling up of the reaction conditions and optimization for cost-effectiveness and yield.
化学反応の分析
Types of Reactions
Dibenzo[b,i]thianthrene-5,7,12,14-tetrone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .
科学的研究の応用
Dibenzo[b,i]thianthrene-5,7,12,14-tetrone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of organic electronic materials, such as organic semiconductors and photovoltaic cells
作用機序
The mechanism by which Dibenzo[b,i]thianthrene-5,7,12,14-tetrone exerts its effects involves interactions with molecular targets and pathways. For instance, in organic electronics, the compound’s ability to conduct electricity is due to the delocalization of electrons within its structure. This delocalization allows for efficient charge transport, making it suitable for use in electronic devices .
類似化合物との比較
Similar Compounds
Dibenzo[b,i]thianthrene-5,7,12,14-tetraone: A similar compound with slight structural differences.
Dibenzo[b,i]thianthrene-5,7,12,14-tetrone derivatives: Various derivatives with different functional groups attached to the core structure.
Uniqueness
This compound is unique due to its specific electronic properties and structural features, which make it particularly useful in the field of organic electronics. Its ability to undergo various chemical reactions also adds to its versatility in scientific research .
特性
分子式 |
C20H8O4S2 |
|---|---|
分子量 |
376.4 g/mol |
IUPAC名 |
2,13-dithiapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3(12),5,7,9,16,18,20-octaene-4,11,15,22-tetrone |
InChI |
InChI=1S/C20H8O4S2/c21-13-9-5-1-2-6-10(9)14(22)18-17(13)25-19-15(23)11-7-3-4-8-12(11)16(24)20(19)26-18/h1-8H |
InChIキー |
HQSADPBKAVDUAS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC4=C(S3)C(=O)C5=CC=CC=C5C4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



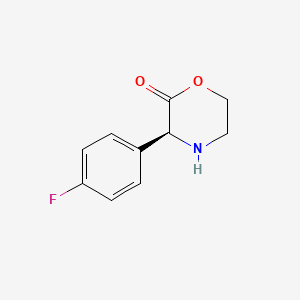
![N-((S)-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B14031414.png)
![Methyl (S)-2-((3R,8R)-3-(4-((3,4-dichlorobenzyl)oxy)phenyl)-2,3,6,7,8,9-hexahydro-[1,4]dioxino[2,3-G]isoquinoline-8-carboxamido)-3-(4-(2,3-dimethylpyridin-4-YL)phenyl)propanoate](/img/structure/B14031415.png)
![(4-(Methoxymethyl)bicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B14031426.png)
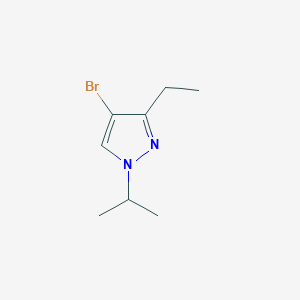


![1-Iodo-3,6-dimethylimidazo[1,5-A]pyrazin-8-amine](/img/structure/B14031447.png)

